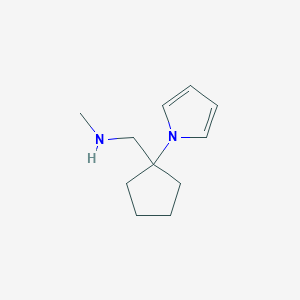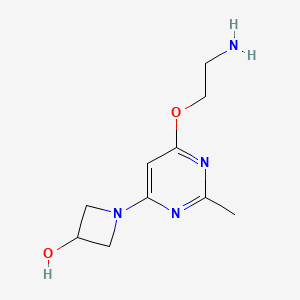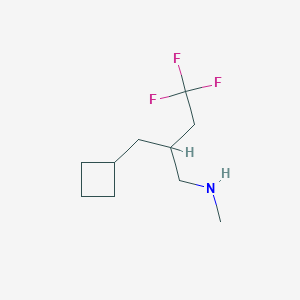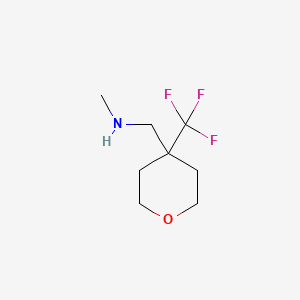
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine
Übersicht
Beschreibung
“4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a tetrahydrofuran ring, and a pyrazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Enzyme Activity
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine, as a chemical structure, may not be directly referenced in available literature; however, compounds with piperidine and pyrazole moieties are significant in various scientific research areas. Piperidine derivatives are extensively studied for their inhibitory effects on cytochrome P450 (CYP) isoforms, crucial for drug metabolism and potential drug-drug interactions. The selectivity of such inhibitors is essential for deciphering specific CYP isoforms' involvement in drug metabolism, contributing to the development of safer pharmaceuticals by predicting metabolic pathways and interactions (S. C. Khojasteh et al., 2011).
Antimycobacterial Compounds and Drug Design
Piperazine scaffolds serve as versatile medicinally important cores in numerous marketed drugs with various pharmacological activities. Research efforts have highlighted potent molecules containing piperazine against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the importance of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the scaffold's utility in addressing global health challenges like tuberculosis (P. Girase et al., 2020).
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the rational design of drugs, featuring in a wide array of therapeutic agents such as antipsychotic, anticancer, and antiviral drugs. The slight modification of the piperazine nucleus significantly alters the medicinal potential of resultant molecules, indicating the scaffold's versatility in drug discovery and design. This highlights the ongoing exploration and innovation in utilizing piperazine-based molecules across various therapeutic domains, reflecting their broad potential and adaptability in drug development (A. Rathi et al., 2016).
Eigenschaften
IUPAC Name |
4-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-13(17-7-1)10-16-9-12(8-15-16)11-3-5-14-6-4-11/h8-9,11,13-14H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJPHIEGGOGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
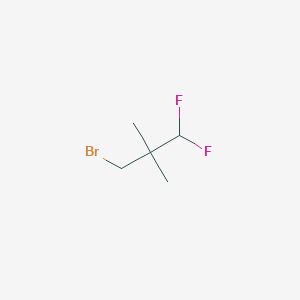
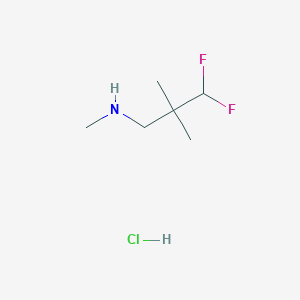
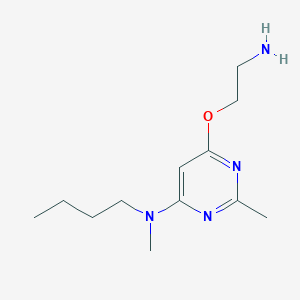
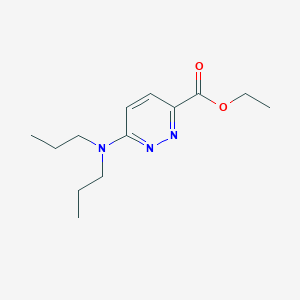

![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)
